2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-TERT-BUTYLACETAMIDE
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Overview
Description
2-(N-Benzyl4-bromobenzenesulfonamido)-N-tert-butylacetamide is an organic compound belonging to the sulfonamide class. This compound is characterized by the presence of a benzyl group, a bromobenzenesulfonamido group, and a tert-butylacetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-tert-butylacetamide typically involves multiple steps. The initial step often includes the bromination of benzenesulfonamide to introduce the bromine atom. This is followed by the introduction of the benzyl group through a nucleophilic substitution reaction. The final step involves the acylation of the intermediate compound with tert-butylacetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(N-Benzyl4-bromobenzenesulfonamido)-N-tert-butylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(N-Benzyl4-bromobenzenesulfonamido)-N-tert-butylacetamide is utilized in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-tert-butylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-(N-benzyl4-bromobenzenesulfonamido)acetamide
- 2-(N-Benzyl4-bromobenzenesulfonamido)-N-[(pyridin-2-yl)methyl]acetamide
- N-Benzyl-N-[(furan-2-yl)methyl]-2-{N-[3-(morpholin-4-yl)propyl]4-bromobenzenesulfonamido}acetamide
Uniqueness
2-(N-Benzyl4-bromobenzenesulfonamido)-N-tert-butylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its tert-butylacetamide group, in particular, provides steric hindrance that can influence its reactivity and interaction with molecular targets.
Properties
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-tert-butylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O3S/c1-19(2,3)21-18(23)14-22(13-15-7-5-4-6-8-15)26(24,25)17-11-9-16(20)10-12-17/h4-12H,13-14H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONYMRJOBHHPQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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